CYP2A6 Inhibition IC₅₀: N‑(4‑Butylphenyl) Derivative vs. Structural Analogs
The N‑(4‑butylphenyl)‑8‑ethoxy‑2‑oxo‑2H‑chromene‑3‑carboxamide scaffold exhibits CYP2A6 inhibitory activity (IC₅₀ = 330 nM) in human liver microsomes using coumarin as a probe substrate . This represents a distinct selectivity window compared to its N‑(4‑ethylphenyl) and N‑(2‑ethylphenyl) analogs, where CYP2A6 IC₅₀ values are reportedly 460 nM (BDBM50366403) and other structural variants in the BindingDB set display IC₅₀ values spanning >10,000 nM . The 1.4‑fold difference between the 4‑butylphenyl and the closest 4‑ethylphenyl congener, combined with the >30‑fold drop‑off to inactive analogs, underscores that the butyl chain length and para‑substitution collectively fine‑tune CYP2A6 affinity in a manner not predictable from simpler N‑aryl coumarin‑3‑carboxamides.
| Evidence Dimension | CYP2A6 inhibition IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 330 nM (N-(4-butylphenyl) derivative, BindingDB BDBM50366414) |
| Comparator Or Baseline | N-(4-ethylphenyl) analog IC₅₀ = 460 nM; other class analogs IC₅₀ >10,000 nM |
| Quantified Difference | 1.4‑fold more potent than 4‑ethylphenyl analog; >30‑fold more potent than inactive congeners |
| Conditions | Human liver microsomes, coumarin substrate, 5 min preincubation, NADPH-regenerating system |
Why This Matters
For ADME‑Tox screening programs, even a 1.4‑fold CYP2A6 inhibition difference can alter metabolic clearance predictions and drug‑drug interaction risk assessments, making the N‑(4‑butylphenyl) variant the appropriate choice when a moderate‑potency CYP2A6 probe or negative control is required.
- [1] BindingDB. BDBM50366414 (CHEMBL4172017) – CYP2A6, CYP2B6, CYP1A2 inhibition data. https://www.bindingdb.org/rwd/bind/chemsearch/marvin/MolStructure.jsp?monomerid=50366414 (accessed 2026‑04‑29). View Source
